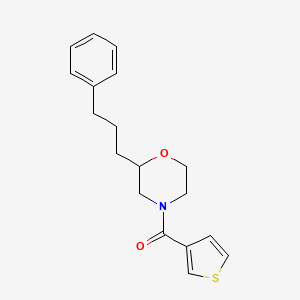![molecular formula C21H20FN3O2 B6071501 2-(3-fluorobenzyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B6071501.png)
2-(3-fluorobenzyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorobenzyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a morpholine derivative that has shown promising results in various studies, making it a subject of interest for researchers.
Mecanismo De Acción
The exact mechanism of action of 2-(3-fluorobenzyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine is not yet fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 2-(3-fluorobenzyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation. It has also been shown to have a positive effect on bone health, making it a potential treatment for osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-fluorobenzyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine in lab experiments is its potential to treat pain and inflammation. However, one of the limitations is the lack of knowledge about its long-term effects and safety.
Direcciones Futuras
There are several future directions for the study of 2-(3-fluorobenzyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine. One area of interest is its potential as a treatment for osteoporosis. Further studies are needed to determine its effectiveness and safety in this application. Another area of interest is its potential as a treatment for cancer. Studies have shown that the compound has anti-tumor properties, making it a potential candidate for cancer therapy. Further research is needed to explore its effectiveness and safety in this application.
Conclusion
2-(3-fluorobenzyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine is a promising compound that has shown potential in various scientific research applications. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of pain and inflammation. Further research is needed to explore its potential applications and long-term safety.
Métodos De Síntesis
The synthesis of 2-(3-fluorobenzyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine can be achieved through a multi-step process involving the reaction of 3-fluorobenzylamine with 2-(1H-imidazol-2-yl)benzoic acid. The resulting product is then subjected to morpholine and triethylamine to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(3-fluorobenzyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has been extensively studied for its potential applications in the field of medicine. It has shown anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-16-5-3-4-15(12-16)13-17-14-25(10-11-27-17)21(26)19-7-2-1-6-18(19)20-23-8-9-24-20/h1-9,12,17H,10-11,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDQMAWJTXUQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2C3=NC=CN3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6071425.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6071428.png)
![methyl 4-[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B6071435.png)
![1-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6071442.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-3-pyrrolidinecarboxamide](/img/structure/B6071447.png)
![2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B6071448.png)
![methyl 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)benzoate](/img/structure/B6071450.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6071462.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-N'-(2-furylmethyl)urea](/img/structure/B6071472.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide](/img/structure/B6071509.png)
![{3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol](/img/structure/B6071514.png)
![(4-chlorophenyl)[1-(3,4,5-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6071518.png)